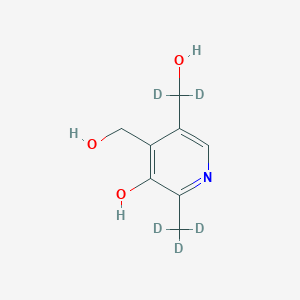

Pyridoxine-d5

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Pyridoxine-d5 involves the isotopic labeling of pyridoxine with deuterium. The process might involve catalytic exchange reactions or chemical synthesis methods where specific hydrogen atoms are replaced with deuterium. Although specific studies directly detailing the synthesis of this compound were not identified, the synthesis of related compounds often involves complex organic reactions, including condensation mechanisms that are precisely regulated by enzyme-mediated processes, as seen in the biosynthesis of vitamin B6 derivatives like pyridoxine 5'-phosphate (Yeh, Du, Pohl, & Cane, 2002).

Molecular Structure Analysis

Pyridoxine, and by extension this compound, has a complex molecular structure that allows it to participate in a wide range of biochemical reactions. The vibrational spectra of Pyridoxine and its deuterated forms have been studied to understand their molecular structures. Infrared and Raman spectroscopy have provided insights into the vibrational degrees of freedom, indicating the stability and reactivity of these molecules (Corrsin, Fax, & Lord, 1953).

Chemical Reactions and Properties

This compound, like its non-deuterated counterpart, is involved in numerous chemical reactions, particularly as a cofactor in enzyme-catalyzed processes. Its role in the synthesis of neurotransmitters and amino acids is well documented. The enzyme pyridoxine 5'-phosphate synthase, for instance, catalyzes the formation of pyridoxine 5'-phosphate, a critical step in the biosynthesis of vitamin B6 (Garrido Franco, Laber, Huber, & Clausen, 2001).

Physical Properties Analysis

The physical properties of this compound, including its melting point, solubility, and spectral characteristics, can be inferred from studies on pyridoxine. These properties are crucial for understanding its behavior in biological systems and for its application in research. The deuterated form may exhibit slight differences in these properties due to the presence of deuterium atoms, which can affect its vibrational energy levels and hydrogen bonding capabilities.

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity with other compounds, stability under various conditions, and its role in metabolic pathways, are essential for its use in tracing and studying metabolic reactions. The enzymatic activity involving pyridoxine derivatives showcases the complex interactions and importance of these molecules in biological systems (Garrido-Franco, 2003).

Applications De Recherche Scientifique

Agents anti-Alzheimer

Pyridoxine-d5 a été utilisé dans la conception, la synthèse et l'évaluation de nouveaux dérivés en tant qu'agents anti-Alzheimer . Ces dérivés multi-cibles à base de produits naturels-pyridoxine ont montré des propriétés multifonctionnelles telles que l'inhibition de l'acétylcholinestérase (AChE), l'antioxydant et la chélation métallique . L'un des dérivés, 5i, s'est avéré être un puissant inhibiteur de l'AChE, possédant un potentiel antioxydant et chélatant les ions métalliques .

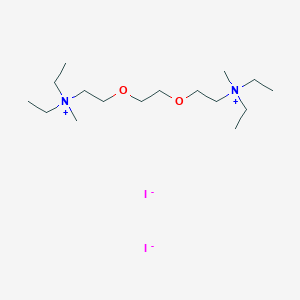

Propriétés antimicrobiennes

De nouveaux sels de bis-ammonium de this compound ont été synthétisés et évalués pour leurs propriétés antimicrobiennes . Treize composés ont présenté une activité antibactérienne et antifongique (concentration minimale inhibitrice (CMI) de 0,25 à 16 µg/mL) comparable ou supérieure à celle de la miramistine, du chlorure de benzalkonium et de la chlorhexidine . Les composés les plus actifs avaient des valeurs de logP dans la plage de 1 à 3, tandis que les composés avec logP > 6 et logP < 0 étaient presque inactifs .

Coenzyme dans les réactions biochimiques

Les métabolites endogènes actifs de this compound, le phosphate de pyridoxal et le phosphate de pyridoxamine, sont d'importants coenzymes impliqués dans une large gamme de réactions biochimiques nécessaires à l'activité cellulaire . Pour cette raison, this compound et ses dérivés sont considérés comme des molécules biologiquement privilégiées .

Mécanisme D'action

Target of Action

Pyridoxine-d5, also known as Pyridoxol-d5, is a deuterium-labeled form of Pyridoxine . Pyridoxine, also known as Vitamin B6, is an essential nutrient required for normal functioning of many biological systems within the body . It is converted to pyridoxal 5-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . Therefore, the primary targets of this compound are these biological systems that require Vitamin B6 for their normal functioning.

Mode of Action

This compound interacts with its targets by being converted into pyridoxal 5’-phosphate, which then acts as a coenzyme in various biochemical reactions . For instance, it plays a crucial role in the metabolism of proteins, carbohydrates, and fats . It also aids in the release of liver and muscle-stored glycogen and in the synthesis of GABA (within the central nervous system) and heme .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine and gamma-aminobutyric acid (GABA) .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). Pyridoxine’s peak absorption is observed after 1.3 hours, and its half-life is very short (0.75 hours), which may be responsible for a large intra-subject variability . Pyridoxine is considered a highly soluble and highly permeable drug substance .

Result of Action

The result of this compound’s action is the facilitation of numerous biochemical reactions in the body. By acting as a coenzyme, it aids in the synthesis of essential biomolecules and helps maintain normal physiological functions . For instance, it plays a role in the synthesis of neurotransmitters, which are crucial for normal brain function .

Propriétés

IUPAC Name |

5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXNHXLLTXMVWPM-WNWXXORZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10574085 | |

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

688302-31-0 | |

| Record name | 4-(Hydroxymethyl)-5-[hydroxy(~2~H_2_)methyl]-2-(~2~H_3_)methylpyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10574085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

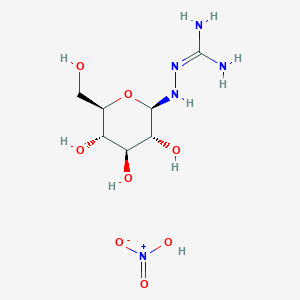

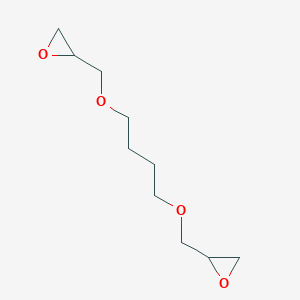

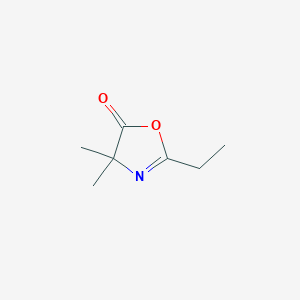

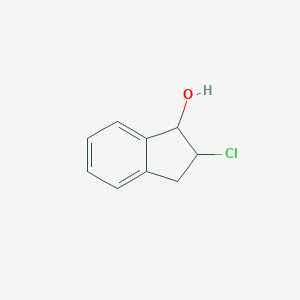

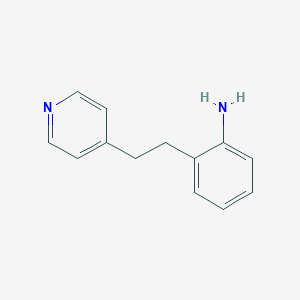

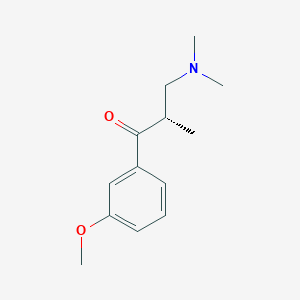

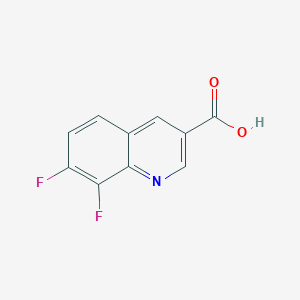

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

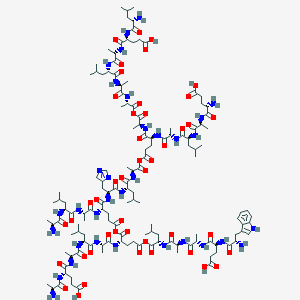

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiourea,N-[(dimethylamino)methyl]-](/img/structure/B25784.png)